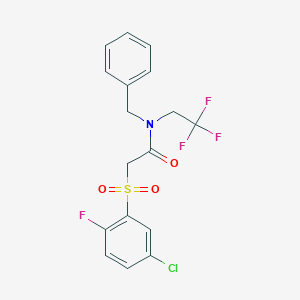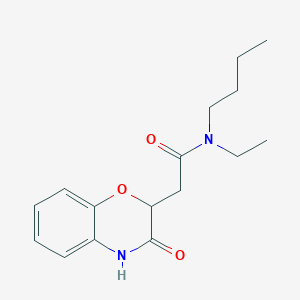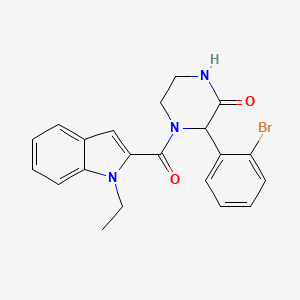
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxybutyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4,4,4-trifluoro-3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major product is 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, such as 2-azido-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide or 2-thiocyanato-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide.
科学研究应用
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to its target by increasing its lipophilicity and stability. The hydroxy group can form hydrogen bonds with the target, further stabilizing the interaction. The chloro group can participate in nucleophilic substitution reactions, modifying the target’s activity.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(4,4,4-trifluoromethyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-aminobutyl)propanamide
Uniqueness
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group, which confer distinct chemical properties. The hydroxy group allows for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and stability. This combination makes the compound particularly useful in applications requiring specific interactions with biological targets.
属性
IUPAC Name |
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF3NO2/c1-4(8)6(14)12-3-2-5(13)7(9,10)11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODQPNWNWRTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol](/img/structure/B7422309.png)

![ethyl N-[4-[[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7422312.png)


![(2S)-2-[[[4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzoyl]amino]carbamoyl]pyrrolidine-1-carboxamide](/img/structure/B7422329.png)
![[1-oxo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-yl] 5-methylpyridine-2-carboxylate](/img/structure/B7422332.png)
![4-[4-[[2-(Difluoromethyl)-1,3-benzothiazol-6-yl]sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B7422333.png)

![3-[[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B7422336.png)
![5-[(3-Benzamido-3-phenylpropanoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B7422340.png)
![Tert-butyl 2-[5-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B7422359.png)
![3-pyrimidin-5-yl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7422373.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B7422378.png)
